Cas no 2680687-17-4 (tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate)

Technical Introduction: tert-Butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate is a specialized chemical intermediate featuring a naphthalene core functionalized with both a fluorosulfonyl group and a tert-butoxycarbonyl (Boc) protected amine. The fluorosulfonyl moiety enhances reactivity, making it valuable for nucleophilic substitution reactions, while the Boc group provides stability and selective deprotection options for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where its dual functionality enables precise modifications to complex molecular architectures. Its robust structure ensures compatibility with a range of reaction conditions, offering versatility in multi-step synthetic routes. Proper handling is advised due to the potential reactivity of the fluorosulfonyl group.
tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate structure
2680687-17-4 structure
商品名:tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate
CAS番号:2680687-17-4
MF:C15H16FNO4S
メガワット:325.355246543884
CID:5620938
PubChem ID:165932965

tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28294614
    • tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
    • 2680687-17-4
    • tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate
    • インチ: 1S/C15H16FNO4S/c1-15(2,3)21-14(18)17-13-6-4-5-10-9-11(22(16,19)20)7-8-12(10)13/h4-9H,1-3H3,(H,17,18)
    • InChIKey: NANRJSSRUYNENK-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC2=C(C=CC=C2C=1)NC(=O)OC(C)(C)C)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 325.07840733g/mol
  • どういたいしつりょう: 325.07840733g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 509
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 80.8Ų

tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28294614-0.5g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4 95.0%
0.5g
$1111.0 2025-03-19
Enamine
EN300-28294614-5.0g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4 95.0%
5.0g
$3355.0 2025-03-19
Enamine
EN300-28294614-10.0g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4 95.0%
10.0g
$4974.0 2025-03-19
Enamine
EN300-28294614-0.25g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4 95.0%
0.25g
$1065.0 2025-03-19
Enamine
EN300-28294614-10g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4
10g
$4974.0 2023-09-07
Enamine
EN300-28294614-0.1g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4 95.0%
0.1g
$1019.0 2025-03-19
Enamine
EN300-28294614-1.0g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4 95.0%
1.0g
$1157.0 2025-03-19
Enamine
EN300-28294614-0.05g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4 95.0%
0.05g
$972.0 2025-03-19
Enamine
EN300-28294614-1g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4
1g
$1157.0 2023-09-07
Enamine
EN300-28294614-5g
tert-butyl N-[6-(fluorosulfonyl)naphthalen-1-yl]carbamate
2680687-17-4
5g
$3355.0 2023-09-07

tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate 関連文献

tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2680687-17-4 and Product Name: tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate

The compound with the CAS number 2680687-17-4 and the product name tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The molecular framework of this compound incorporates a fluorosulfonyl group, which is a key feature that contributes to its distinctive reactivity and biological activity. This introduction aims to provide a comprehensive overview of the compound, emphasizing its chemical properties, synthetic methodologies, and recent applications in cutting-edge research.

In recent years, the pharmaceutical industry has witnessed a surge in the utilization of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The presence of the fluorosulfonyl moiety in tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate underscores its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The fluorosulfonyl group is particularly noteworthy for its ability to participate in various chemical transformations, including nucleophilic substitution reactions, which are pivotal in constructing complex molecular architectures. These characteristics make the compound an invaluable asset for chemists engaged in the development of innovative drug candidates.

The synthesis of tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate involves a multi-step process that requires meticulous attention to detail to ensure high yield and purity. The naphthalene core serves as the backbone of the molecule, with the fluorosulfonyl group introduced at the 6-position through a series of well-established organic reactions. The tert-butyl carbamate moiety further enhances the stability of the compound, making it suitable for long-term storage and repeated use in synthetic protocols. Advanced techniques such as spectroscopic analysis (NMR, IR, mass spectrometry) and chromatographic purification are employed to confirm the structural integrity and chemical purity of the final product.

One of the most compelling aspects of tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate is its potential application in medicinal chemistry. Recent studies have demonstrated that fluorinated naphthalene derivatives exhibit remarkable biological activity across various therapeutic domains. For instance, compounds containing fluorosulfonyl groups have shown promise in inhibiting certain enzymes and receptors that are implicated in inflammatory diseases and cancer. The structural flexibility of tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate allows for further derivatization, enabling researchers to fine-tune its pharmacological properties for specific applications.

Moreover, the compound has been explored as a key intermediate in the synthesis of novel agrochemicals. Fluorinated compounds are known for their increased resistance to degradation under environmental conditions, making them ideal candidates for use in pesticides and herbicides. The fluorosulfonyl group imparts unique electronic properties to the molecule, which can be leveraged to enhance its efficacy as an agrochemical agent. By modifying different functional groups within the naphthalene core, chemists can develop derivatives with tailored biological activities that target specific pests or weeds while minimizing environmental impact.

The role of computational chemistry in optimizing the synthesis and application of tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound under various conditions, thereby facilitating rational drug design and process development. By integrating experimental data with computational insights, scientists can accelerate the discovery pipeline and reduce costs associated with traditional trial-and-error approaches. This interdisciplinary approach is particularly valuable in modern pharmaceutical research, where efficiency and precision are paramount.

In conclusion, tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate represents a significant contribution to the field of chemical biology and drug development. Its unique structural features, coupled with its versatility as a synthetic intermediate, make it a valuable tool for researchers working on innovative therapeutic agents. As our understanding of fluorinated compounds continues to evolve, compounds like this one are poised to play an increasingly important role in addressing global health challenges. The ongoing research into its applications underscores its potential as a cornerstone molecule in both pharmaceuticals and agrochemicals.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd